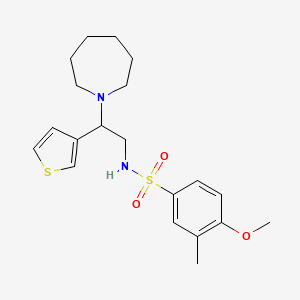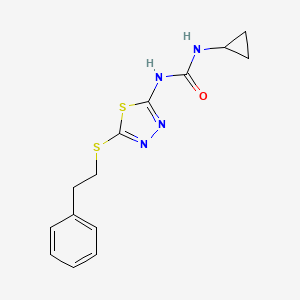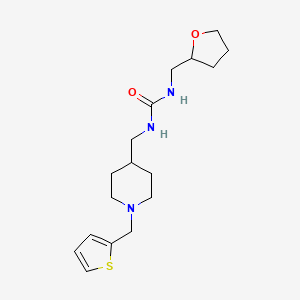
Seltorexant hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Seltorexant (hydrochloride), also known by its developmental code names MIN-202 and JNJ-42847922, is an investigational medication under development for the treatment of major depressive disorder and insomnia. It is a selective antagonist of the orexin OX2 receptor, which plays a crucial role in regulating wakefulness and arousal .
Preparation Methods
The synthesis of Seltorexant involves a series of chemical reactions, including a key (3 + 2) cycloaddition reaction that occurs at very high temperatures (>250°C). This challenging high-temperature cycloaddition has been demonstrated in a continuous flow process, establishing a proof of concept for an improved synthetic route . Industrial production methods for Seltorexant are still under development, with ongoing research to optimize the synthesis and scale-up processes.
Chemical Reactions Analysis
Seltorexant undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include high temperatures, specific catalysts, and controlled environments to ensure the desired products are formed. The major products formed from these reactions are intermediates that lead to the final compound, Seltorexant .
Scientific Research Applications
Seltorexant has shown promise in various scientific research applications, particularly in the fields of medicine and neuroscience. It is being investigated for its potential to treat major depressive disorder and insomnia by selectively antagonizing the orexin OX2 receptor . Clinical trials have demonstrated its efficacy in improving depressive symptoms and sleep disturbances in patients with major depressive disorder . Additionally, Seltorexant is being explored for its potential use in treating other conditions related to excessive arousal and sleep disorders .
Mechanism of Action
Seltorexant exerts its effects by selectively antagonizing the orexin OX2 receptor, which is involved in regulating wakefulness and arousal. By blocking this receptor, Seltorexant reduces excessive arousal and promotes sleep, thereby alleviating symptoms of depression and insomnia . The molecular targets and pathways involved include the orexin signaling pathway, which plays a key role in maintaining wakefulness and regulating the sleep-wake cycle .
Comparison with Similar Compounds
Seltorexant is unique in its selective antagonism of the orexin OX2 receptor, distinguishing it from other orexin receptor antagonists such as suvorexant, lemborexant, and daridorexant, which are dual orexin receptor antagonists (DORAs) that target both OX1 and OX2 receptors . This selective antagonism allows Seltorexant to specifically target the OX2 receptor, potentially offering a more focused therapeutic effect with fewer side effects .
Similar compounds include:
Suvorexant: A dual orexin receptor antagonist used for the treatment of insomnia.
Lemborexant: Another dual orexin receptor antagonist used for treating insomnia.
Daridorexant: A dual orexin receptor antagonist also used for the treatment of insomnia.
Properties
IUPAC Name |
[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN7O.ClH/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29;/h3-8,15-16H,9-12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILZQJZQERNISU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2360183.png)

![6-(2-Methoxyphenyl)-2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2360188.png)
![(E)-4-(Dimethylamino)-1-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]but-2-en-1-one](/img/structure/B2360189.png)
![3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine](/img/structure/B2360190.png)
![2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B2360191.png)

![1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2360196.png)


![4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2360201.png)



